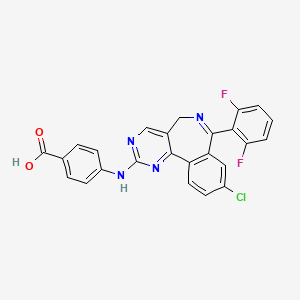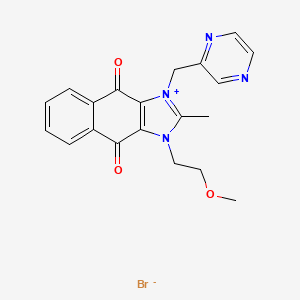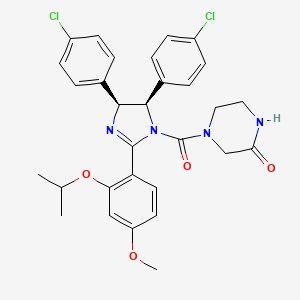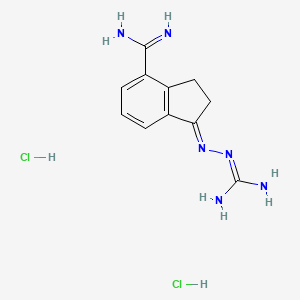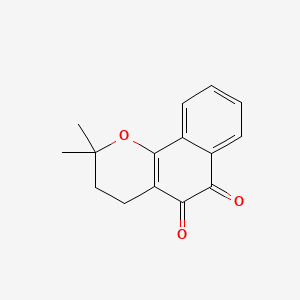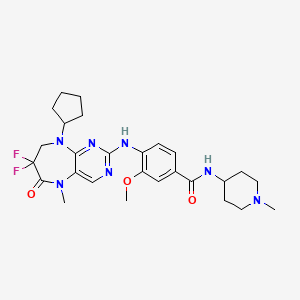
Ro3280
Descripción general
Descripción
TPKI-24 es un compuesto conocido por su potente actividad inhibitoria contra las quinasas similares a polo (PLK). Las quinasas similares a polo son una familia de quinasas de serina/treonina-proteína que desempeñan funciones cruciales en la regulación del ciclo celular, la mitosis y la respuesta al daño del ADN.
Mecanismo De Acción
El mecanismo de acción de TPKI-24 implica la inhibición de las quinasas similares a polo al unirse a sus sitios de unión a ATP. Esta unión previene la fosforilación de sustratos posteriores, interrumpiendo así las vías de señalización que regulan la progresión del ciclo celular y la mitosis. La inhibición de las quinasas similares a polo por TPKI-24 conduce al arresto del ciclo celular y la apoptosis en las células cancerosas, lo que lo convierte en un agente anticancerígeno eficaz .
Análisis Bioquímico
Biochemical Properties
Ro3280 plays a crucial role in biochemical reactions by inhibiting PLK1, a serine/threonine-protein kinase involved in various stages of mitosis. The compound exhibits high selectivity for PLK1 with an IC50 of 3 nM and a Kd of 0.09 nM . This compound interacts with several biomolecules, including PLK1, ALK, CAMKK1, CAMKK2, DAPK1, DAPK3, FER, GAK, MYLK, PTK2, PTK2B, RPS6KA6, and TTK . These interactions primarily involve inhibition of kinase activity, leading to disruptions in cell cycle progression and induction of apoptosis.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, such as MCF-7 breast cancer cells, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . The compound also affects cell signaling pathways, including the Wnt/β-catenin pathway, and influences gene expression and cellular metabolism . This compound’s impact on cell function is evident through its ability to decrease mitochondrial membrane potential and induce DNA damage response .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PLK1, leading to the inhibition of PLK1 activity. This inhibition disrupts the normal progression of mitosis, resulting in cell cycle arrest and apoptosis . This compound also regulates several apoptosis-associated genes, including DCC, CDKN1A, BTK, and SOCS2 . Additionally, this compound’s inhibition of PLK1 affects the phosphorylation of Drosha, a key component in microRNA biogenesis, altering its subcellular localization and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and maintains its inhibitory activity against PLK1 over extended periods . Long-term studies have shown that this compound can induce sustained apoptosis and cell cycle arrest in cancer cells . The compound’s stability and degradation in different experimental conditions may vary, influencing its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, the compound may exhibit toxic effects, including adverse impacts on normal cell function and potential off-target interactions . These dosage-dependent effects highlight the importance of optimizing this compound’s dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PLK1. The compound’s inhibition of PLK1 affects various downstream signaling pathways, including the Wnt/β-catenin pathway . This compound’s impact on metabolic flux and metabolite levels is evident through its ability to induce apoptosis and disrupt cellular metabolism . The compound’s interactions with enzymes and cofactors further influence its metabolic pathways and overall cellular effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to PLK1 and other target proteins . This compound’s transport mechanisms ensure its effective distribution to target sites, enhancing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with PLK1 and other biomolecules. The compound is predominantly localized in the cytoplasm, where it exerts its inhibitory effects on PLK1 . This compound’s activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to relevant cellular compartments.
Métodos De Preparación
La síntesis de TPKI-24 implica varios pasos, incluida la preparación de compuestos intermedios y la reacción de acoplamiento final. La ruta sintética generalmente comienza con la preparación de un quimiotipo de anilino-tetrahidropteridina, seguido de varias modificaciones de grupos funcionales para lograr la actividad inhibitoria deseada. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para optimizar el rendimiento y la pureza del producto final .
Los métodos de producción industrial para TPKI-24 están diseñados para ser escalables y rentables. Estos métodos a menudo implican el uso de técnicas de síntesis de alto rendimiento, como la química de flujo continuo, para producir grandes cantidades del compuesto con una calidad constante. El uso de sistemas automatizados y técnicas analíticas avanzadas garantiza la reproducibilidad y la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
TPKI-24 experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas y los tioles. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de TPKI-24 puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .
Aplicaciones Científicas De Investigación
TPKI-24 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, TPKI-24 se utiliza como un compuesto de herramienta para estudiar las relaciones estructura-actividad de los inhibidores de quinasas y para desarrollar nuevos inhibidores con una selectividad y potencia mejoradas. En biología, TPKI-24 se emplea para investigar el papel de las quinasas similares a polo en la regulación del ciclo celular y para dilucidar los mecanismos moleculares que subyacen a su función .
En medicina, TPKI-24 ha mostrado promesa como un posible agente terapéutico para el tratamiento de varios cánceres. Su capacidad para inhibir las quinasas similares a polo lo convierte en un candidato valioso para la terapia contra el cáncer dirigida, ya que puede interrumpir selectivamente la proliferación de células cancerosas mientras preserva las células normales. Además, TPKI-24 se utiliza en estudios preclínicos para evaluar su eficacia y seguridad en modelos animales de cáncer .
En la industria, TPKI-24 se utiliza en el desarrollo de ensayos de diagnóstico y plataformas de cribado para inhibidores de quinasas. Su actividad inhibitoria y selectividad bien caracterizadas lo convierten en un compuesto de referencia ideal para evaluar el rendimiento de los nuevos inhibidores y para validar los resultados de las campañas de cribado de alto rendimiento .
Comparación Con Compuestos Similares
TPKI-24 forma parte de una clase más amplia de inhibidores de quinasas que se dirigen a las quinasas similares a polo. Compuestos similares incluyen TPKI-26, GSK461364, GSK579289A, GSK237701A y BI2536. Estos compuestos comparten un mecanismo de acción común, pero difieren en su selectividad, potencia y propiedades farmacocinéticas. Por ejemplo, TPKI-26 es un inhibidor dual de PLK1 y PLK2, mientras que GSK461364 es un inhibidor selectivo de PLK1 .
En comparación con estos compuestos similares, TPKI-24 es único en su capacidad para inhibir selectivamente PLK1 con alta potencia y efectos mínimos fuera del objetivo. Esta selectividad hace que TPKI-24 sea una herramienta valiosa para estudiar los roles específicos de PLK1 en la regulación del ciclo celular y para desarrollar terapias dirigidas para cánceres dependientes de PLK1 .
Propiedades
IUPAC Name |
4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35F2N7O3/c1-34-12-10-18(11-13-34)31-24(37)17-8-9-20(22(14-17)39-3)32-26-30-15-21-23(33-26)36(19-6-4-5-7-19)16-27(28,29)25(38)35(21)2/h8-9,14-15,18-19H,4-7,10-13,16H2,1-3H3,(H,31,37)(H,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZZLZKAXGMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F2N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048511 | |
| Record name | Ro 3280 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062243-51-9 | |
| Record name | Ro 3280 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

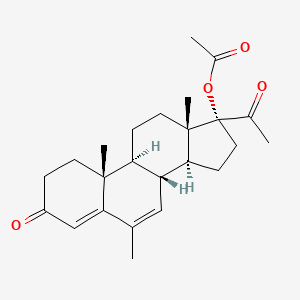
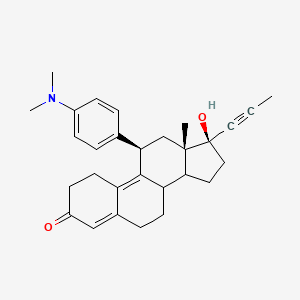
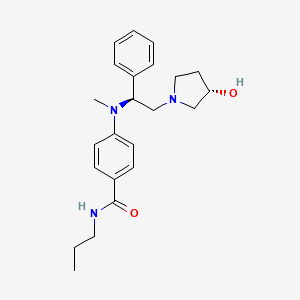

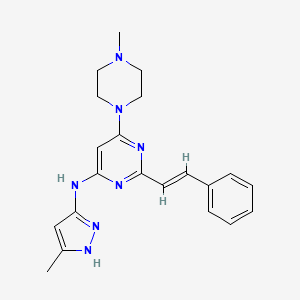
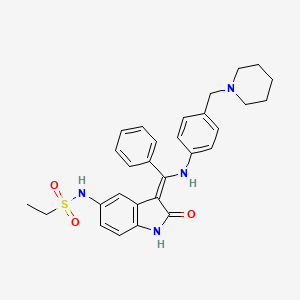
![4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B1683883.png)
